molecular formula C11H15N3O5S B14333225 N-Ethylmaleimide-cysteinyl-glycine CAS No. 99127-64-7

N-Ethylmaleimide-cysteinyl-glycine

Cat. No.: B14333225
CAS No.: 99127-64-7
M. Wt: 301.32 g/mol
InChI Key: DHQPSIMCIJGMOJ-LURJTMIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylmaleimide-cysteinyl-glycine involves the reaction of N-ethylmaleimide with cysteinyl-glycine. N-ethylmaleimide is prepared from maleic acid and ethylamine . The reaction typically occurs in an aqueous solution at a pH range of 6.5-7.5, where N-ethylmaleimide reacts with the thiol group of cysteinyl-glycine to form a stable thioether bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled reaction of N-ethylmaleimide with cysteinyl-glycine under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-ethylmaleimide-cysteinyl-glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

N-ethylmaleimide-cysteinyl-glycine exerts its effects by modifying thiol groups in proteins and peptides. The maleimide group reacts with the thiol group of cysteinyl-glycine, forming a stable thioether bond. This modification can alter the structure and function of proteins, affecting enzymatic activity, ligand binding, and signal transduction pathways .

Properties

CAS No.

99127-64-7

Molecular Formula

C11H15N3O5S

Molecular Weight

301.32 g/mol

IUPAC Name

2-[[(2R)-2-amino-3-(1-ethyl-2,5-dioxopyrrol-3-yl)sulfanylpropanoyl]amino]acetic acid

InChI

InChI=1S/C11H15N3O5S/c1-2-14-8(15)3-7(11(14)19)20-5-6(12)10(18)13-4-9(16)17/h3,6H,2,4-5,12H2,1H3,(H,13,18)(H,16,17)/t6-/m0/s1

InChI Key

DHQPSIMCIJGMOJ-LURJTMIESA-N

Isomeric SMILES

CCN1C(=O)C=C(C1=O)SC[C@@H](C(=O)NCC(=O)O)N

Canonical SMILES

CCN1C(=O)C=C(C1=O)SCC(C(=O)NCC(=O)O)N

Origin of Product

United States

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